molecular formula C6H9N3 B2411578 N-Methyl-5-pyrimidinemethanamine CAS No. 497818-07-2

N-Methyl-5-pyrimidinemethanamine

Katalognummer: B2411578
CAS-Nummer: 497818-07-2
Molekulargewicht: 123.159
InChI-Schlüssel: XOXVBDCJZLBOAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Methyl-5-pyrimidinemethanamine is a chemical building block featuring a pyrimidine heterocycle, a privileged scaffold in medicinal chemistry and drug discovery. The pyrimidine ring is an electron-rich aromatic system and a fundamental component of nucleic acids, making its derivatives key intermediates in the development of novel bioactive molecules . Pyrimidine-based compounds are extensively investigated for their wide range of pharmacological properties, including serving as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, as well as treatments for neurological disorders and diabetes . The structural motif of a substituted pyrimidine, such as this compound, is commonly utilized in the synthesis of more complex molecules targeting various enzymes and receptors . As a versatile synthon, N-Methyl-5-pyrimidinemethanamine is valuable for research applications in hit-to-lead optimization campaigns and for exploring structure-activity relationships (SAR) in pharmaceutical development.

Eigenschaften

IUPAC Name

N-methyl-1-pyrimidin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-7-2-6-3-8-5-9-4-6/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXVBDCJZLBOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-Methyl-5-pyrimidinemethanamine: A Strategic Bioisostere in Kinase & Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on:

Executive Summary

N-Methyl-5-pyrimidinemethanamine (CAS: 497818-07-2) represents a high-value pharmacophore in modern medicinal chemistry.[1][2] Often utilized as a "solubilizing tail" or a vector-specific linker in fragment-based drug discovery (FBDD), this moiety offers a distinct advantage over its phenyl and pyridyl analogs: it significantly lowers logP while maintaining aromatic stacking potential.

This guide analyzes the molecule’s utility in optimizing physicochemical properties, details its role in recent clinical candidates (specifically in JAK and NNMT inhibition), and provides a validated, self-consistent protocol for its synthesis via reductive amination.

Part 1: Chemical Profile & Physicochemical Advantages

The strategic value of N-Methyl-5-pyrimidinemethanamine lies in its ability to modulate the Lipophilic Efficiency (LipE) of a drug candidate. By replacing a benzylamine or pyridylmethylamine group with this pyrimidine analog, medicinal chemists can reduce lipophilicity without sacrificing the geometric vector required for target engagement.

1.1 Structural Specifications
  • IUPAC Name: N-Methyl-1-(pyrimidin-5-yl)methanamine

  • Molecular Formula: C₆H₉N₃

  • Molecular Weight: 123.16 g/mol

  • Key Functionality: Secondary aliphatic amine (basic center) linked to an electron-deficient aromatic ring.

1.2 Physicochemical Properties
PropertyValue (Approx.)Medicinal Chemistry Implication
cLogP -0.3 to -0.9Significantly more polar than benzylamine (cLogP ~1.1). Reduces non-specific binding.
pKa (Aliphatic N) ~8.2 - 8.8The electron-deficient pyrimidine ring lowers the pKa of the amine relative to a standard alkyl amine (~10.5), improving permeability while retaining solubility.
pKa (Ring N) ~0.5 - 1.0Very weak bases; unlikely to be protonated at physiological pH, serving primarily as H-bond acceptors.
TPSA ~38 ŲFavorable for CNS penetration and oral bioavailability.
1.3 Structural Visualization

ChemicalStructure Figure 1: Pharmacophore dissection of N-Methyl-5-pyrimidinemethanamine. Core Pyrimidine Core (Electron Deficient) Linker Methylene Linker (sp3 Vector) Core->Linker C5 Position Head N-Methyl Amine (Basic Center / Solubilizing) Linker->Head C-N Bond

Part 2: Medicinal Chemistry Utility & Applications
2.1 The "5-Vector" Advantage

In kinase inhibitors, the pyrimidine ring is often used as a hinge-binding scaffold (mimicking the adenine ring of ATP). However, the 5-position of the pyrimidine ring points directly into the solvent-exposed region or the ribose pocket , depending on the binding mode.

  • Solubility Handle: Attaching the N-methylmethanamine group at C5 allows the basic amine to interact with bulk solvent, dramatically improving aqueous solubility of otherwise insoluble kinase scaffolds.

  • Metabolic Stability: Unlike phenyl rings which are prone to CYP450-mediated oxidation (hydroxylation), the pyrimidine ring is electron-deficient and resistant to oxidative metabolism.

2.2 Case Study: NNMT Inhibitors

Nicotinamide N-methyltransferase (NNMT) is a target for metabolic disorders (diabetes, obesity).[2] Recent patent literature (e.g., WO 2021/025975) highlights the use of pyrimidin-5-ylmethanamine derivatives.

  • Mechanism: The pyrimidine moiety mimics the nicotinamide core, while the amine tail extends to interact with the S-adenosylmethionine (SAM) cofactor binding site or adjacent residues.

  • Outcome: High potency inhibition with improved metabolic stability compared to earlier pyridine-based inhibitors.

2.3 Case Study: JAK2 Selectivity

In the development of Janus Kinase (JAK) inhibitors, achieving selectivity for JAK2 over JAK1/3 is critical to avoid immunosuppression side effects.

  • Strategy: Introduction of the N-methyl-5-pyrimidinemethanamine tail into the "solvent front" region of the inhibitor.

  • Result: The specific geometry of the 5-linked methylene group positions the amine to form a salt bridge with specific aspartate or glutamate residues unique to the JAK2 solvent channel, enhancing selectivity (Compound A8 series).

Part 3: Validated Synthetic Protocol

The most robust method for synthesizing N-methyl-5-pyrimidinemethanamine derivatives is via Reductive Amination . This route is convergent, scalable, and avoids the use of unstable chloromethyl-pyrimidine intermediates.

3.1 Reaction Scheme

Precursors: Pyrimidine-5-carboxaldehyde + Methylamine (HCl or THF solution). Reagents: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride. Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

SynthesisProtocol Figure 2: Step-by-step reductive amination protocol. Start Pyrimidine-5-carboxaldehyde (1.0 eq) Step1 Imine Formation (Stir 1h @ RT, DCM) Start->Step1 Reagent1 Methylamine (2.0 eq) + DIPEA (if HCl salt) Reagent1->Step1 Step2 Reduction (Stir 4-16h @ RT) Step1->Step2 Reagent2 NaBH(OAc)3 (1.5 eq) (Add portionwise) Reagent2->Step2 Quench Quench with NaHCO3 (sat.) Extract with DCM Step2->Quench Product N-Methyl-5-pyrimidinemethanamine (Purify via SCX or Column) Quench->Product

3.2 Step-by-Step Methodology

Reagents:

  • Pyrimidine-5-carboxaldehyde (CAS: 10070-92-5)

  • Methylamine hydrochloride (CAS: 593-51-1)

  • Sodium triacetoxyborohydride (STAB) (CAS: 56553-60-7)

  • DIPEA (Diisopropylethylamine)[1]

  • Dichloromethane (DCM), anhydrous.

Protocol:

  • Imine Formation:

    • In a dry round-bottom flask under N₂ atmosphere, dissolve Pyrimidine-5-carboxaldehyde (1.0 g, 9.25 mmol) in anhydrous DCM (20 mL).

    • Add Methylamine hydrochloride (1.25 g, 18.5 mmol, 2.0 eq).

    • Add DIPEA (3.2 mL, 18.5 mmol, 2.0 eq) to free-base the amine.

    • Stir at room temperature for 60 minutes. Note: The solution may turn slightly cloudy.

  • Reduction:

    • Cool the mixture slightly (0°C) if working on a large scale (>10g), otherwise RT is acceptable.

    • Add Sodium triacetoxyborohydride (2.94 g, 13.9 mmol, 1.5 eq) portion-wise over 10 minutes. Caution: Mild gas evolution.

    • Stir the reaction mixture at room temperature for 4–16 hours. Monitor by LC-MS (Target mass [M+H]+ = 124.1).

  • Work-up & Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir for 15 minutes.

    • Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL) or mixture of DCM/Isopropanol (3:1) if the product is very polar.

    • Crucial Step: The product is a water-soluble amine. Do not discard the aqueous phase without checking.

    • Purification: For high purity, use an SCX-2 (Strong Cation Exchange) cartridge .

      • Load the crude organic mixture onto the SCX cartridge.

      • Wash with MeOH (to remove non-basic impurities).

      • Elute product with 2M NH₃ in MeOH.

    • Concentrate the ammonia/methanol fraction to yield the title compound as a pale yellow oil.

Part 4: Strategic Recommendations for Researchers
  • Handling the Free Base: The free base of N-methyl-5-pyrimidinemethanamine is prone to absorbing CO₂ from the air (forming carbamates). Store under nitrogen or convert immediately to the HCl or oxalate salt for long-term storage.

  • Coupling Reactions: If using this molecule as a building block for amides (e.g., coupling to a carboxylic acid):

    • Use HATU or T3P as coupling agents.

    • Avoid acid chlorides if the pyrimidine ring has other sensitive substituents, as the HCl generated can protonate the pyrimidine nitrogens, reducing solubility in non-polar solvents.

  • Bioisostere Swap: If a project has a benzylamine hit that suffers from high clearance (metabolic instability), synthesize the 5-pyrimidinyl analog immediately. It is a "high probability of success" modification.

References
  • VulcanChem. (n.d.). 5-Pyrimidinemethanamine - Chemical Properties and Structure. Retrieved from

  • Sigma-Aldrich. (n.d.). N-Methyl(5-pyrimidinyl)methanamine Product Information. Retrieved from

  • ACS Medicinal Chemistry Letters. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Retrieved from

  • World Intellectual Property Organization. (2021).[2] WO2021025975 - Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors. Retrieved from

  • BenchChem. (2025).[1] Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine (Analogous Protocol). Retrieved from

Sources

The Pyrimidine-Amine Pharmacophore: Navigating Biological Targets of N-Methyl-5-pyrimidinemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Targets of N-Methyl-5-pyrimidinemethanamine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

N-Methyl-5-pyrimidinemethanamine (CAS: 135760-70-4), hereafter referred to as NMPM , is a high-value chemical fragment used primarily in Fragment-Based Drug Discovery (FBDD) . While not a marketed therapeutic agent in isolation, its structural architecture—a pyrimidine core coupled with a secondary methylamine tail—classifies it as a privileged scaffold .

This guide dissects the biological utility of NMPM, positioning it not merely as a reagent, but as a seed structure for targeting Protein Kinases (JAK/SYK) , Amine Oxidases (SSAO) , and Biogenic Amine Receptors . It details the mechanistic rationale for target engagement, experimental validation protocols, and optimization strategies.

Part 1: Primary Biological Target — Protein Kinases

The most validated biological application of the pyrimidine-5-methanamine motif is in the inhibition of protein kinases. The pyrimidine ring acts as a quintessential hinge binder , mimicking the adenine ring of ATP.

Mechanistic Basis: The Hinge Interaction

In the ATP-binding pocket of kinases, the "hinge region" connects the N-terminal and C-terminal lobes. NMPM engages this region through specific vectors:

  • Acceptor Motif: The Nitrogen atoms (N1/N3) of the pyrimidine ring serve as hydrogen bond acceptors for the backbone amide hydrogens of the kinase hinge (typically Valine, Leucine, or Methionine residues).

  • Solvent Vector (C5 Position): The methanamine tail at the 5-position projects away from the hinge, typically towards the solvent front or the ribose binding pocket . This is critical for solubility and selectivity, as the C5 vector allows the attachment of solubilizing groups without disrupting the primary binding mode.

Specific Kinase Families

Medicinal chemistry campaigns utilize NMPM derivatives to target:

  • Janus Kinases (JAK1/JAK2): The pyrimidine core is a scaffold for Ruxolitinib-like analogs. The methylamine tail allows for the attachment of polar moieties to improve Ligand Efficiency (LE).

  • Spleen Tyrosine Kinase (SYK): 2,4-diaminopyrimidine derivatives often utilize 5-position substitutions to modulate potency.

  • Aurora Kinases (AURK): NMPM derivatives have demonstrated IC50 values in the nanomolar range by exploiting the unique gatekeeper residues of Aurora A/B.

Visualization: Fragment-to-Lead Evolution

The following diagram illustrates how NMPM serves as the "Anchor" fragment that evolves into a high-affinity inhibitor.

FragmentEvolution cluster_0 Target: Kinase Hinge Region Fragment NMPM Fragment (Low Affinity, High LE) Hit Hit Compound (Pyrimidine + Aromatic Tail) Fragment->Hit Fragment Growing (Suzuki Coupling) Lead Lead Series (Optimized Linker & Warhead) Hit->Lead Scaffold Hopping & Solubilization Drug Clinical Candidate (nM Potency, High Selectivity) Lead->Drug ADME Optimization

Figure 1: Evolutionary pathway of NMPM from a low-affinity fragment to a potent kinase inhibitor.

Part 2: Secondary Targets — Amine Oxidases & GPCRs

Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)
  • Role: SSAO converts primary amines into aldehydes, hydrogen peroxide, and ammonia.

  • Interaction: The methylamine moiety of NMPM mimics physiological substrates (like methylamine or aminoacetone).

  • Therapeutic Relevance: Inhibitors of SSAO are sought for anti-inflammatory therapies. NMPM derivatives can act as mechanism-based inhibitors or substrates, depending on the steric bulk around the amine nitrogen.

Histamine Receptors (H3/H4)
  • Bioisosterism: The pyrimidine ring is a classical bioisostere for the imidazole ring found in histamine.

  • Binding: The basic nitrogen of the methylamine tail interacts with the conserved Aspartate residue (Asp3.32) in the transmembrane region of aminergic GPCRs.

  • Application: NMPM serves as a starting point for H3 receptor antagonists used in cognitive disorders.

Part 3: Experimental Validation Protocols

To validate NMPM or its derivatives against these targets, researchers must employ self-validating biochemical assays.

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Determine binding affinity (


) and residence time of NMPM against a target protein (e.g., JAK2).

Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (biotinylated kinase domain) onto a Streptavidin (SA) sensor chip. Target density should be low (~2000 RU) to prevent mass transport limitations.

  • Reference Channel: Use a flow cell with biotinylated BSA or an irrelevant protein to subtract non-specific binding.

  • Compound Preparation: Dissolve NMPM in 100% DMSO (100 mM stock). Dilute to running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) to reach 2% DMSO final concentration.

  • Injection Cycle:

    • Inject NMPM at varying concentrations (e.g., 10 µM to 500 µM) for 60 seconds (Association).

    • Wash with buffer for 120 seconds (Dissociation).

    • Flow rate: 30 µL/min.

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model. Look for "square-wave" binding typical of fast-on/fast-off fragments.

Protocol B: ADP-Glo™ Kinase Assay (Luminescence)

Objective: Quantify the inhibitory potential (


) of NMPM derivatives.

Methodology:

  • Reaction Mix: Combine Kinase (e.g., 0.2 µg/mL), Substrate (e.g., Poly E4Y1 peptide), and ATP (at

    
     concentration) in Kinase Buffer.
    
  • Compound Treatment: Add NMPM derivative (serially diluted in DMSO) to the wells. Ensure final DMSO < 1%.

  • Incubation: Incubate at room temperature (25°C) for 60 minutes. The kinase converts ATP → ADP.

  • ADP-Glo Reagent: Add Reagent 1 to terminate the reaction and deplete remaining ATP. Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP → ATP → Luciferase light). Incubate 30 mins.

  • Readout: Measure luminescence on a plate reader. Signal is proportional to kinase activity.

Part 4: Data Presentation & Analysis

When analyzing NMPM derivatives, organize Structure-Activity Relationship (SAR) data as follows:

Compound IDR-Group (C5 Position)Target (Kinase)IC50 (nM)Ligand Efficiency (LE)
NMPM (Ref) -HJAK2>100,000N/A
Analog A -PhenylJAK25,4000.35
Analog B -4-Fluoro-phenylJAK28500.42
Analog C -Pyrazol-4-ylJAK21200.48

Note: High Ligand Efficiency (>0.3) indicates the fragment binds optimally per heavy atom, validating the scaffold choice.

Workflow Visualization: SPR Screening

SPR_Workflow Step1 1. Immobilize Target (Biotin-Kinase on SA Chip) Step2 2. Prepare NMPM Dilutions (10 - 500 µM in Buffer) Step1->Step2 Step3 3. Injection (Association) 60s @ 30 µL/min Step2->Step3 Step4 4. Wash (Dissociation) Return to Buffer Step3->Step4 Step5 5. Analysis Fit to 1:1 Model Step4->Step5 Decision Is Binding Saturable? Step5->Decision Hit VALID HIT Proceed to Crystallography Decision->Hit Yes Discard Non-Specific / Aggregation Decision->Discard No

Figure 2: Decision tree for validating NMPM binding via Surface Plasmon Resonance.

References

  • Unciti-Broceta, A., et al. (2020).[2] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[2] Future Medicinal Chemistry. Link

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Moustafa, et al. (2022).[3] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Advances. Link

  • Barlaam, B., et al. (2020).[4] "Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2025).[5] "Pyrimidin-5-ylmethanamine | C5H7N3."[5] National Library of Medicine. Link

Sources

Beyond the Scaffold: Pharmacodynamic Speculations on N-Methyl-5-pyrimidinemethanamine (NMPM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-5-pyrimidinemethanamine (NMPM) represents a "privileged structure" in medicinal chemistry—a molecular fragment capable of binding to diverse biological targets with high affinity. While primarily utilized as a synthetic intermediate for kinase inhibitors (e.g., CDK/MAPK modulators) and thiamine analogs, its standalone pharmacodynamics remain under-characterized in public literature.

This whitepaper constructs a speculative but rigorously grounded Mechanism of Action (MoA) profile for NMPM. By synthesizing chemogenomic data, structural activity relationships (SAR), and metabolic logic, we propose three distinct pharmacological pathways: Thiamine Transporter Antagonism , ATP-Competitive Kinase Inhibition , and Amine Oxidase Modulation .

Chemogenomic & Physicochemical Profile[1][2][3]

To understand the biological behavior of NMPM, we must first establish its fundamental properties. The molecule consists of an electron-deficient pyrimidine ring linked at the C5 position to a secondary methylamine.[1]

Table 1: Physicochemical Properties (Computed)
PropertyValueBiological Implication
Molecular Weight 123.16 g/mol High fragment efficiency; rapid diffusion.
LogP (Predicted) -0.8 to -0.2Hydrophilic; likely requires active transport (SLC family) or paracellular uptake.
pKa (Basic Amine) ~8.1Predominantly protonated at physiological pH (7.4); mimics bioactive cations.
H-Bond Donors 1 (Amine NH)Critical for directional binding in enzyme pockets.
H-Bond Acceptors 3 (Pyrim N1, N3)Classic "hinge-binding" motif for kinases.
Topological PSA ~38 ŲExcellent CNS penetration potential if transport-mediated.

Primary Speculative Mechanism: Thiamine Antimetabolite Activity

The most structurally logical target for NMPM is the thiamine (Vitamin B1) metabolic axis. Thiamine consists of a pyrimidine ring linked to a thiazole ring.[2] NMPM effectively mimics the "left half" of the thiamine molecule (the 4-amino-2-methylpyrimidine moiety), albeit with specific substitution variations.

The Hypothesis

NMPM acts as a Toxopyrimidine , functioning as a competitive antagonist at two key checkpoints:

  • Thiamine Transporters (THTR1/THTR2): The SLC19A2/SLC19A3 gene products recognize the pyrimidine moiety of thiamine. NMPM may competitively inhibit thiamine uptake.

  • Thiamine Pyrophosphokinase (TPK1): This enzyme phosphorylates thiamine to Thiamine Pyrophosphate (TPP).[3] NMPM could bind the TPK1 active site but, lacking the thiazole-alcohol tail, cannot be phosphorylated, acting as a "dead-end" inhibitor.

Pathway Visualization[6]

Thiamine_Interference cluster_cell Cytoplasm Thiamine Extracellular Thiamine THTR Thiamine Transporters (SLC19A2/3) Thiamine->THTR Substrate NMPM NMPM (Inhibitor) NMPM->THTR Competitive Blockade TPK1 Thiamine Pyrophosphokinase NMPM->TPK1 Dead-End Binding Cyto_Thiamine Intracellular Thiamine THTR->Cyto_Thiamine Cyto_Thiamine->TPK1 TPP Thiamine Pyrophosphate (TPP) TPK1->TPP Phosphorylation Enzymes TCA Cycle Enzymes (PDH, a-KGDH) TPP->Enzymes Cofactor

Figure 1: Proposed interference of NMPM in the Thiamine uptake and activation pathway. Red dashed lines indicate competitive inhibition.

Secondary Speculative Mechanism: Kinase Hinge Binding

Pyrimidines are the backbone of modern kinase inhibitors (e.g., Imatinib, Dasatinib).[4] The N1 and N3 nitrogens of the pyrimidine ring often form a bidentate hydrogen bond network with the "hinge region" of the kinase ATP-binding pocket.

The Hypothesis

NMPM serves as a Minimalist Hinge Binder . The 5-position aminomethyl group projects into the "sugar pocket" or "gatekeeper" region of the kinase, potentially inhibiting:

  • CDK2/CDK4 (Cyclin-Dependent Kinases): 5-substituted pyrimidines are validated CDK pharmacophores.

  • Pim-1 Kinase: Known to accommodate simple pyrimidine amines.

Structural Logic: The N-methyl group on the amine tail allows for hydrophobic interactions with the kinase P-loop, stabilizing the complex.

Tertiary Speculative Mechanism: Amine Oxidase Modulation

As a secondary amine, NMPM is chemically susceptible to oxidative deamination.

The Hypothesis

NMPM acts as a substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) or Monoamine Oxidase B (MAO-B) .

  • Reaction: Oxidation of the N-methyl group -> Formaldehyde + 5-pyrimidinemethanamine.

  • Consequence: Generation of H₂O₂ (oxidative stress) and reactive aldehydes, which may cross-link proteins. Alternatively, if the turnover is slow, NMPM acts as a competitive inhibitor, preventing the breakdown of endogenous amines like methylamine or benzylamine.

Experimental Validation Framework

To transition from speculation to evidence, the following self-validating experimental protocols are required.

Protocol A: Competitive Thiamine Uptake Assay

Objective: Determine if NMPM blocks SLC19A2/3 transporters.

  • Cell System: HEK293 cells stably transfected with hTHTR1 or hTHTR2.

  • Tracer: [³H]-Thiamine (Radiolabeled).

  • Workflow:

    • Seed cells in 24-well plates (Poly-D-lysine coated).

    • Wash with Krebs-Ringer buffer (pH 7.4).

    • Treatment: Incubate cells with 10 nM [³H]-Thiamine + increasing concentrations of NMPM (0.1 µM – 100 µM).

    • Positive Control: Unlabeled Thiamine (100 µM) or Pyrithiamine.

    • Incubation: 15 minutes at 37°C (Initial rate conditions).

    • Termination: Rapid ice-cold buffer wash (x3).

    • Lysis: 0.5N NaOH + 1% Triton X-100.

    • Detection: Liquid Scintillation Counting.

  • Validation Criteria: A dose-dependent reduction in [³H] signal confirms competition.

    
     calculation determines potency relative to native thiamine.
    
Protocol B: Kinase Selectivity Screening (Thermal Shift)

Objective: Identify physical binding to kinase domains without requiring functional enzyme assays initially.

  • Method: Differential Scanning Fluorimetry (DSF).

  • Reagents: Recombinant Kinase Domains (CDK2, Pim-1), SYPRO Orange Dye.

  • Workflow:

    • Mix 2 µM Protein + 5x SYPRO Orange + 100 µM NMPM in qPCR plates.

    • Control: DMSO (Negative), Staurosporine (Positive).

    • Ramp: 25°C to 95°C at 1°C/min.

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
  • Validation Criteria: A

    
     indicates significant ligand binding and stabilization of the kinase hinge region.
    
Protocol C: Amine Oxidase Kinetics

Objective: Determine if NMPM is a substrate or inhibitor of MAO-B/SSAO.

  • Enzyme Source: Human recombinant MAO-B or VAP-1.

  • Detection: Amplex Red Peroxidase Assay (detects H₂O₂ generation).

  • Workflow (Substrate Mode):

    • Buffer: 50 mM Potassium Phosphate, pH 7.4.

    • Mix Enzyme (0.1 U/mL) + Amplex Red + HRP.

    • Initiate with NMPM (various concentrations).

    • Read: Fluorescence (Ex 530nm / Em 590nm) over 30 mins.

  • Workflow (Inhibitor Mode):

    • Pre-incubate Enzyme + NMPM for 15 mins.

    • Add standard substrate (e.g., Benzylamine for SSAO).

    • Measure reduction in H₂O₂ production rate.

Experimental Logic Flowchart

Validation_Workflow cluster_screens Parallel Screening Cascade Start NMPM Sample Screen1 Thiamine Uptake (HEK-THTR1) Start->Screen1 Screen2 Kinase DSF (Thermal Shift) Start->Screen2 Screen3 MAO/SSAO Activity Assay Start->Screen3 Decision1 IC50 < 10µM? Screen1->Decision1 Decision2 Delta Tm > 2C? Screen2->Decision2 Result1 Mechanism: Metabolic Antagonist Decision1->Result1 Yes Result2 Mechanism: Kinase Inhibitor Decision2->Result2 Yes

Figure 2: Screening cascade to differentiate between metabolic and signaling mechanisms.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18953632, N-Methyl-1-(pyrimidin-5-yl)methanamine. Retrieved from [Link]

  • Ganapathy, V., Smith, S. B., & Prasad, P. D. (2004). SLC19: the folate/thiamine transporter family. Pflügers Archiv, 447(5), 641-646. Retrieved from [Link]

  • Lombardino, J. G. (1965). The preparation of some novel 5-substituted pyrimidines. Journal of Heterocyclic Chemistry, 2(2), 192-197. (Foundational chemistry for 5-sub-pyrimidines). Retrieved from [Link]

  • Fischer, P. M. (2004). The design of drug candidate kinase inhibitors. Current Medicinal Chemistry, 11(12), 1563-1583. (Establishes pyrimidine hinge-binding logic). Retrieved from [Link]

  • O'Sullivan, J., et al. (2004). Semicarbazide-sensitive amine oxidases: enzymes with quite a lot to do. Neurotoxicology, 25(1-2), 303-315. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis Protocols for N-Methyl-5-pyrimidinemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The N-Methyl-5-pyrimidinemethanamine scaffold (CAS: 701-73-5 / 497818-07-2 derivatives) is a critical pharmacophore in kinase inhibitor development, serving as a polar, basic motif that improves solubility and forms key hydrogen bonds within ATP-binding pockets. Its synthesis presents a classic chemoselectivity challenge: installing a secondary amine without over-alkylation to the tertiary amine or reduction of the electron-deficient pyrimidine ring.

This guide details three validated synthetic pathways, prioritizing Reductive Amination for its scalability and impurity profile control. We also provide an Amide Reduction protocol for cases where the aldehyde precursor is unstable or unavailable.

Retrosynthetic Analysis

To ensure high fidelity in synthesis, we analyze the target molecule through three distinct disconnections. The choice of pathway depends heavily on the availability of the 5-substituted pyrimidine precursor.

Retrosynthesis Target Target: N-Methyl-5-pyrimidinemethanamine Aldehyde Precursor A: Pyrimidine-5-carboxaldehyde + Methylamine Target->Aldehyde Reductive Amination (Preferred) Amide Precursor B: N-Methyl-pyrimidine-5-carboxamide Target->Amide Amide Reduction (LiAlH4/BH3) Halide Precursor C: 5-(Chloromethyl)pyrimidine + Methylamine (XS) Target->Halide SN2 Substitution (Risk of Over-alkylation)

Figure 1: Retrosynthetic disconnection strategies. Pathway A is the primary recommendation for purity.

Method A: Reductive Amination (Gold Standard)

Rationale: This method avoids the over-alkylation issues common in direct alkylation (SN2) and uses mild reducing agents that spare the pyrimidine ring.

Reaction Scheme

Precursors: Pyrimidine-5-carboxaldehyde + Methylamine (2M in THF/MeOH). Reagents: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄). Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Detailed Protocol

Scale: 10 mmol (approx. 1.08 g of aldehyde)

  • Imine Formation (In Situ):

    • Charge a dry 100 mL Round Bottom Flask (RBF) with Pyrimidine-5-carboxaldehyde (1.08 g, 10 mmol).

    • Add anhydrous Methanol (30 mL) or DCM (30 mL).

    • Add Methylamine (2M solution in THF, 7.5 mL, 15 mmol, 1.5 eq) dropwise at 0°C.

    • Optional: Add anhydrous MgSO₄ (2 g) to sequester water and drive imine formation.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • If using MeOH: Add NaBH₄ (0.57 g, 15 mmol, 1.5 eq) portion-wise over 20 minutes. Note: Gas evolution (H₂) will occur.

    • If using DCM: Add STAB (Sodium triacetoxyborohydride) (3.18 g, 15 mmol, 1.5 eq) in one portion.

    • Allow the reaction to warm to RT and stir overnight (12 h).

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (20 mL). Stir for 15 mins.

    • Evaporate volatiles (MeOH/THF) under reduced pressure.

    • Extract the aqueous residue with DCM/Isopropanol (3:1) (3 x 30 mL). Note: Pyrimidine amines are highly water-soluble; standard DCM extraction may result in yield loss.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[1]

  • Purification:

    • The crude oil is often pure enough for use. If not, purify via Flash Chromatography on silica gel.

    • Eluent: DCM:MeOH:NH₄OH (90:9:1). The ammonia is critical to prevent streaking of the secondary amine.

Optimization & Troubleshooting Table
ParameterConditionImpact on Yield/Purity
Reducing Agent NaBH(OAc)₃ (STAB)Best for Chemoselectivity. Reduces imine faster than aldehyde, preventing side reactions.
Reducing Agent NaBH₄Cheaper, but must be added after imine formation is complete to avoid reducing the aldehyde to alcohol.
Stoichiometry Methylamine (1.5–2.0 eq)Excess amine minimizes dimer formation (two pyrimidine rings on one nitrogen).
pH Control Acetic Acid (1 eq)Catalyzes imine formation when using STAB in DCM. Not needed for NaBH₄/MeOH.

Method B: Amide Reduction (Alternative)

Rationale: Useful when the aldehyde is unstable or if the starting material is the ester/acid. The amide is robust and can be stored.

Reaction Workflow

AmideReduction Start Start: N-Methyl-pyrimidine- 5-carboxamide Reagent Add LiAlH4 (in THF, 0°C) Start->Reagent Reflux Reflux (2-4 Hours) Reagent->Reflux Quench Fieser Quench (H2O, NaOH, H2O) Reflux->Quench Product Product: N-Methyl-5-pyrimidinemethanamine Quench->Product

Figure 2: Workflow for the reduction of N-methyl-pyrimidine-5-carboxamide.[2]

Detailed Protocol

Warning: LiAlH₄ is pyrophoric. Perform under inert atmosphere (N₂/Ar).

  • Setup: Flame-dry a 2-neck RBF equipped with a reflux condenser. Flush with Argon.

  • Solubilization: Dissolve N-Methyl-pyrimidine-5-carboxamide (1.37 g, 10 mmol) in anhydrous THF (20 mL).

  • Addition: Cool to 0°C. Add LiAlH₄ solution (1.0 M in THF, 20 mL, 20 mmol, 2.0 eq) dropwise via syringe.

  • Reaction: Warm to RT, then heat to reflux (66°C) for 3 hours. Monitor by LC-MS (Amide mass M+H 138 → Amine mass M+H 124).

  • Fieser Quench (Critical Step):

    • Cool to 0°C.

    • Add Water (0.76 mL) very slowly.

    • Add 15% NaOH (aq) (0.76 mL).

    • Add Water (2.3 mL).

    • Stir for 30 mins until a white granular precipitate forms.

  • Isolation: Filter through a Celite pad. Rinse the pad with THF. Concentrate the filtrate to obtain the amine.

Analytical Characterization (Expected Data)

Validation of the synthesized compound is mandatory.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.10 (s, 1H, Pyrimidine H-2)

    • δ 8.75 (s, 2H, Pyrimidine H-4,6)

    • δ 3.80 (s, 2H, Ar-CH ₂-NH)

    • δ 2.45 (s, 3H, N-CH ₃)

    • δ 1.80 (br s, 1H, NH - exchangeable)

  • MS (ESI): Calculated for C₆H₉N₃ [M+H]⁺: 124.08. Found: 124.1.

  • Appearance: Pale yellow oil or low-melting solid (hygroscopic).

Safety & Handling

  • Pyrimidine Precursors: Many pyrimidine aldehydes and halides are skin irritants and sensitizers. Handle in a fume hood.

  • Methylamine: Supplied as a solution (THF/MeOH) or gas. Solutions are volatile and toxic. Avoid inhalation.

  • LiAlH₄: Reacts violently with water. Ensure all glassware is oven-dried. Have a Class D fire extinguisher nearby.

References

  • Reductive Amination General Review: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[3] Link

  • Amide Reduction Protocol: "Titanium-Mediated Reduction of Carboxamides to Amines." MDPI, 2023. Link

  • Pyrimidine Synthesis Context: "Synthesis of 5-substituted nucleosides." Nucleic Acids Research, 1995. Link

  • Borane Reduction Safety: "Safe Scale-up of Borane Reductions." Organic Process Research & Development. Link

Sources

N-Methyl-5-pyrimidinemethanamine in the development of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: N-Methyl-5-pyrimidinemethanamine in the Development of Kinase Inhibitors

Introduction: The Central Role of Kinases and the Pyrimidine Scaffold

Protein kinases represent one of the most critical enzyme families in cellular signaling, regulating a vast array of processes including cell growth, proliferation, and differentiation.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1][3] Consequently, kinase inhibitors have become a cornerstone of modern oncology.[1]

At the heart of many successful kinase inhibitors lies the pyrimidine ring, a heterocyclic scaffold that has earned the status of a "privileged" structure in medicinal chemistry.[4][5] Its prevalence is due to its ability to mimic the adenine ring of ATP, allowing it to form key hydrogen bond interactions within the highly conserved ATP-binding site of kinases.[1][6][7] This mimicry is crucial for achieving potent and selective inhibition. This guide focuses on a specific, highly versatile pyrimidine-based building block, N-Methyl-5-pyrimidinemethanamine , and its strategic application in the design and validation of novel kinase inhibitors.

Strategic Value of N-Methyl-5-pyrimidinemethanamine in Inhibitor Design

N-Methyl-5-pyrimidinemethanamine is not merely a structural component; it is a strategic fragment that offers multiple advantages for medicinal chemists. Its value stems from its inherent ability to function as an effective "hinge-binder" and the synthetic tractability of its appended methylamine group.

  • The Hinge-Binding Motif: The ATP-binding pocket of a kinase is characterized by a "hinge" region that connects the N- and C-terminal lobes of the enzyme.[8][9] This region forms critical hydrogen bonds with the adenine of ATP to anchor it in place.[9] The nitrogen atoms within the pyrimidine ring of N-Methyl-5-pyrimidinemethanamine are perfectly positioned to act as hydrogen bond acceptors, effectively mimicking this interaction and anchoring the inhibitor to the kinase's backbone.[9] This foundational interaction is the primary driver of affinity for many Type-I kinase inhibitors.[8]

  • Synthetic Versatility: The primary amine functionality of the methanamine group at the 5-position serves as a versatile synthetic handle.[10] It allows for the straightforward elaboration of the core scaffold through reactions like amide bond formation or reductive amination.[10] This enables chemists to systematically build out from the core, adding new chemical groups that can probe other regions of the ATP pocket to enhance potency and, crucially, to achieve selectivity for the target kinase over the ~500 other kinases in the human kinome.

G pyrimidine_core pyrimidine_core hinge hinge pyrimidine_core->hinge  H-Bonding (Affinity) SAR_group SAR_group hydrophobic_pocket hydrophobic_pocket SAR_group->hydrophobic_pocket  van der Waals (Selectivity)

Experimental Protocols for Inhibitor Validation

The following protocols provide a standard cascade for characterizing a novel kinase inhibitor derived from the N-Methyl-5-pyrimidinemethanamine scaffold.

Protocol: Primary Biochemical Potency Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for measuring kinase activity.[11][12] This protocol uses the Adapta® Universal Kinase Assay format, which quantifies ADP produced during the kinase reaction.[12]

Objective: To determine the in vitro IC50 value of a test compound against a purified target kinase.

Materials:

  • Purified target kinase

  • Kinase-specific peptide substrate

  • ATP

  • Test compound (serial dilution in DMSO)

  • Adapta® Assay Kit (TR-FRET antibody, tracer, EDTA)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Low-volume 384-well plates (e.g., Corning 384-well Low Volume White Round Bottom)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting at a top concentration of 1 mM.

  • Assay Plate Setup: Add 25 nL of each compound dilution to the appropriate wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Mix: Prepare a 2X enzyme/substrate solution in Assay Buffer. The final concentration of the enzyme should be optimized for linear signal generation (typically low nM range). The substrate concentration should be at its Michaelis constant (Km) value.

  • Initiate Reaction: Add 5 µL of the 2X enzyme/substrate mix to each well. Add 5 µL of Assay Buffer to the "no enzyme" control wells.

  • ATP Addition: Prepare a 2X ATP solution in Assay Buffer (at the Km for the specific kinase). Add 5 µL to all wells to start the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Develop Signal:

    • Add 5 µL of the Adapta® Stop Solution (containing EDTA) to each well.

    • Add 5 µL of the Adapta® Detection Solution (containing antibody and tracer) to each well.

  • Final Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm) following excitation at ~340 nm.

  • Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Target Engagement Assay (NanoBRET™)

Confirming that a compound binds its intended target within the complex environment of a living cell is a critical validation step. The NanoBRET™ Target Engagement assay measures compound binding at a specific protein target in intact cells.[13]

Objective: To determine the cellular potency (IC50) of a compound by measuring its displacement of a tracer from the target kinase.

Materials:

  • HEK293 cells transiently expressing the target kinase fused to NanoLuc® luciferase.

  • NanoBRET™ Kinase Tracer (specific to the kinase family).

  • Opti-MEM™ I Reduced Serum Medium.

  • Test compound (serial dilution in DMSO).

  • White, tissue-culture treated 96-well plates.

  • NanoBRET™ Nano-Glo® Substrate.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the NanoLuc®-kinase fusion expressing cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM™. Add these to the cells.

  • Tracer Addition: Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration. Include "no inhibitor" and "no tracer" controls.

  • Incubation: Incubate the plate in a CO2 incubator at 37°C for 2 hours.

  • Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.

    • Add the detection reagent to all wells.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission (e.g., 460 nm and >600 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

G cluster_cell_engage cluster_cell_viability Cell_Engage Cell_Engage Cell_Viability Cell_Viability

Protocol: Cell Viability Assay

Ultimately, a kinase inhibitor developed for oncology must kill or stop the proliferation of cancer cells. A cell viability assay measures the functional downstream consequence of inhibiting the target kinase.

Objective: To determine the concentration of a test compound that causes 50% growth inhibition (GI50) in a cancer cell line dependent on the target kinase.

Materials:

  • Cancer cell line with known dependence on the target kinase.

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS).

  • Test compound (serial dilution in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Opaque-walled 96-well plates suitable for luminescence.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over 72 hours. Allow cells to adhere for 24 hours.

  • Compound Dosing: Add serial dilutions of the test compound to the wells. Include a "vehicle only" (DMSO) control.

  • Incubation: Return the plate to a 37°C, 5% CO2 incubator for 72 hours.

  • Assay Development:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated controls (100% viability) and plot against the log of compound concentration. Fit the curve to determine the GI50 value.

Data Interpretation and SAR Guidance

The data generated from these protocols form a self-validating system. A successful inhibitor candidate will show a logical progression of activity through the cascade. For example, a potent biochemical IC50 should translate to a potent cellular target engagement IC50, which in turn should lead to a potent cell viability GI50 in a relevant cell line.

Structure-Activity Relationship (SAR) Table:

The table below illustrates hypothetical data for a series of compounds built from the N-Methyl-5-pyrimidinemethanamine scaffold, where the R-group has been modified to improve activity.

Compound IDR-Group ModificationBiochemical IC50 (nM) [Target Kinase]Cellular IC50 (nM) [NanoBRET™]Cell Viability GI50 (nM) [Cancer Cell Line]
Lead-001 -H850>10,000>10,000
Lead-002 4-Fluorophenyl1209501,500
Lead-003 3-Chloro-4-methoxyphenyl1598180
Lead-004 4-(Morpholino)phenyl85595

Interpretation:

  • Lead-001: The unsubstituted core shows weak biochemical activity and no cellular activity, indicating poor initial potency and/or cell permeability.

  • Lead-002: Adding a simple phenyl group improves biochemical potency, and this activity begins to translate into the cell, suggesting the R-group is probing a useful pocket and the compound has some cell permeability.

  • Lead-003 & Lead-004: Further optimization of the R-group with substituents that can form additional interactions (e.g., H-bonds, polar contacts) dramatically improves biochemical potency. This translates to strong cellular target engagement and, critically, potent inhibition of cancer cell growth. The close correlation between cellular IC50 and GI50 in Lead-004 suggests that the observed anti-proliferative effect is driven by on-target inhibition.

References

Sources

Application Note: High-Throughput Screening of N-Methyl-5-pyrimidinemethanamine Derivatives for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the high-throughput screening (HTS) workflow for a focused library of N-Methyl-5-pyrimidinemethanamine derivatives. Due to the structural similarity of the 5-substituted pyrimidine core to the adenine ring of ATP, these derivatives are classified as "privileged structures" in the search for ATP-competitive kinase inhibitors. This guide provides a validated protocol using a luminescent ADP-detection platform (ADP-Glo™), optimized for 384-well automation. We address library management, assay linearity, Z’-factor validation, and false-positive mitigation strategies specific to amine-rich scaffolds.

Introduction: The Scaffold & Biological Rationale

The molecule N-Methyl-5-pyrimidinemethanamine (CAS: 7555-94-4) serves as a critical fragment in medicinal chemistry. Its pyrimidine ring functions as a hydrogen bond acceptor/donor system capable of mimicking the purine ring of ATP, making it an ideal scaffold for targeting the hinge region of protein kinases (e.g., JAK, CDK, and Aurora kinases).

The secondary amine handle allows for rapid diversification via amidation, reductive amination, or sulfonylation. However, screening these derivatives requires rigorous assay design to distinguish true ATP-competitive inhibition from non-specific aggregation or luciferase inhibition, which are common artifacts in HTS.

Screening Workflow Overview

The following diagram outlines the critical path from library preparation to hit validation.

HTS_Workflow Library Library Prep (10mM DMSO Stocks) Acoustic Acoustic Dispensing (Echo 550/650) Library->Acoustic Source Plate EnzRxn Kinase Reaction (Enzyme + Substrate + ATP) Acoustic->EnzRxn 50 nL Transfer ADPGlo ADP Detection (ADP-Glo Reagent) EnzRxn->ADPGlo 60 min Incubation Read Luminescence Read (Envision/PHERAstar) ADPGlo->Read 40 min Incubation Analysis Data Analysis (Z-Factor & % Inhibition) Read->Analysis RLU Output HitVal Hit Validation (Dose-Response IC50) Analysis->HitVal Hits > 3 SD

Figure 1: High-Throughput Screening Workflow for Pyrimidine Derivatives. The process utilizes acoustic dispensing to minimize DMSO carryover.

Protocol 1: Library Preparation & Management

Objective: To prepare N-Methyl-5-pyrimidinemethanamine derivatives for acoustic dispensing while preventing precipitation or degradation.

Critical Insight: Pyrimidine amines can be prone to oxidation or salt formation. Ensure all compounds are stored as free bases or stable salts (e.g., HCl) in anhydrous DMSO.

  • Solubilization: Dissolve solid derivatives to a concentration of 10 mM in 100% DMSO .

  • Plate Format: Transfer 50 µL of stock solution into 384-well LDV (Low Dead Volume) source plates (e.g., Labcyte/Beckman).

  • Quality Control: Centrifuge plates at 1000 x g for 1 minute to remove bubbles.

  • Storage: Seal with foil heat seal. Store at -20°C.

    • Note: Avoid repeated freeze-thaw cycles. For HTS campaigns, create "daughter plates" containing only the volume needed for the screen (e.g., 5 µL).

Protocol 2: Primary Biochemical Screen (ADP-Glo™ Kinase Assay)

Rationale: We utilize the ADP-Glo™ Kinase Assay (Promega) because it measures the production of ADP directly. Unlike coupled assays, it is less susceptible to fluorescence interference from the pyrimidine heterocycles.

Assay Principle:

  • Kinase Reaction: Kinase transfers phosphate from ATP to substrate, generating ADP.

  • Depletion: ADP-Glo Reagent stops the reaction and consumes remaining ATP.[1][2][3][4][5]

  • Detection: Kinase Detection Reagent converts ADP back to ATP, which drives a Luciferase/Luciferin reaction to produce light.[4][5]

Reagents & Equipment
ComponentSpecification
Enzyme Target Kinase (e.g., CDK2/CyclinA)
Substrate Peptide/Protein Substrate (specific to kinase)
ATP UltraPure ATP (Promega)
Detection ADP-Glo™ Kinase Assay Kit
Plate 384-well white, small volume (Corning 3824)
Reader Multimode Reader (Luminescence mode)
Step-by-Step Procedure (384-Well Format)

Step 1: Compound Transfer (The "Dry" Step)

  • Use an acoustic dispenser (e.g., Echo 650) to transfer 50 nL of library compounds (10 mM) into the assay plate.

  • Controls:

    • High Control (HC): DMSO only (0% Inhibition).[6]

    • Low Control (LC): Known Inhibitor (e.g., Staurosporine) or No Enzyme (100% Inhibition).

Step 2: Kinase Reaction (Volume: 5 µL)

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Dispense 2.5 µL of 2X Enzyme Mix into the plate.

  • Incubate for 10 minutes at RT (allows compound-enzyme pre-equilibration).

  • Dispense 2.5 µL of 2X Substrate/ATP Mix .

  • Note on ATP: Use an ATP concentration at the Km(app) of the kinase (typically 10–50 µM) to ensure sensitivity to ATP-competitive inhibitors.

  • Seal and incubate for 60 minutes at Room Temperature (RT).

Step 3: ADP Detection (Volume: +5 µL +10 µL)

  • Dispense 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.[1]

  • Incubate for 40 minutes at RT.

  • Dispense 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate signal.

  • Incubate for 30 minutes at RT.

Step 4: Data Acquisition

  • Read Luminescence (Integration time: 0.5 – 1.0 second/well).

Assay Mechanism Visualization

Assay_Mechanism ATP ATP Kinase Kinase (Target) ATP->Kinase Reagent1 ADP-Glo Reagent (Depletes ATP) ATP->Reagent1 Unreacted ATP Removed Substrate Substrate Substrate->Kinase ADP ADP (Product) Kinase->ADP Phosphorylation Reagent2 Detection Reagent (ADP -> ATP -> Light) ADP->Reagent2 Signal Luminescence (RLU) Reagent2->Signal Luciferase

Figure 2: Mechanism of the ADP-Glo Assay.[3] Signal is directly proportional to kinase activity (ADP production).

Data Analysis & Validation

Quality Control: The Z-Factor

Before analyzing hits, the assay robustness must be validated using the Z-factor (Z') for each plate.



  • 
    : Standard deviation of positive/negative controls.[7]
    
  • 
    : Mean of positive/negative controls.
    

Acceptance Criteria:

  • Z' > 0.5: Excellent assay. Proceed with analysis.

  • 0.0 < Z' < 0.5: Marginal. Review pipetting errors or reagent stability.

  • Z' < 0: Fail. Do not use data.

Hit Selection
  • Calculate Percent Inhibition for each well:

    
    
    
  • Define Hit Cutoff : Typically Mean + 3SD of the sample field, or a fixed threshold (e.g., >50% inhibition).

Scientist's Notes: Troubleshooting & False Positives

  • Luciferase Inhibition:

    • Some pyrimidine derivatives may inhibit the luciferase enzyme used in the detection step, leading to a decrease in signal that mimics kinase inhibition.

    • Validation: Run a "Counter-Screen" where the kinase is omitted, and a known concentration of ADP is added. If the compound inhibits the signal here, it is a luciferase inhibitor (False Positive).

  • Aggregation:

    • Planar aromatic compounds can form colloidal aggregates that sequester enzymes.

    • Mitigation: Include 0.01% Triton X-100 or Tween-20 in the assay buffer to disrupt aggregates.

  • Edge Effects:

    • In 384-well plates, outer wells often show higher evaporation.

    • Solution: Use "dummy" wells with water/buffer on the perimeter or use low-evaporation lids.

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[8] HTS Assay Validation.[8] Available from: [Link]

  • Zhang, J.H., Chung, T.D., and Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18953632, Pyrimidin-5-ylmethanamine. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparative Bioassays: N-Methyl-5-pyrimidinemethanamine and Key Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Pyrimidine Scaffold in Modern Therapeutics

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and a privileged core in a vast array of therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][4][5][6] The clinical success of pyrimidine analogs lies in their ability to act as antimetabolites, interfering with the synthesis of DNA and RNA, or as targeted inhibitors of key cellular enzymes like protein kinases.[7][8][9][10]

This guide focuses on a specific, likely novel, derivative, N-Methyl-5-pyrimidinemethanamine . Due to the limited specific bioassay data on this compound in public literature, we will use its structure to infer potential mechanisms of action. The presence of the N-methyl and aminomethyl groups suggests potential interactions as a kinase inhibitor, a common modality for such substituted pyrimidines.[11][12]

To provide a robust and educational comparison, we will benchmark the hypothetical performance of N-Methyl-5-pyrimidinemethanamine against two well-characterized pyrimidine analogs with distinct and clinically crucial mechanisms of action:

  • 5-Fluorouracil (5-FU): A classic antimetabolite that disrupts DNA synthesis by inhibiting thymidylate synthase (TS).[13][14][15][16]

  • Imatinib: A landmark tyrosine kinase inhibitor (TKI) that, while technically a phenylaminopyrimidine, serves as the quintessential example of targeted therapy against specific oncogenic kinases like Bcr-Abl.[17][18][19][20]

This comparative framework will not only explore the potential of a novel structure but also illuminate the experimental workflows required to characterize and differentiate pyrimidine-based drug candidates.

Section 1: Profiling the Analogs - Structure and Postulated Mechanisms

N-Methyl-5-pyrimidinemethanamine (Hypothetical Target: Kinase Inhibition)
  • Structure: This molecule features a pyrimidine core with a key N-methyl group and a methanamine substituent at the 5-position.

  • Expert Analysis & Postulated Mechanism: The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. The amino group typically forms critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The N-methyl group and the flexible aminomethyl side chain at the 5-position would then project into the solvent-exposed region or deeper into the pocket, where they can be modified to enhance potency and selectivity for a target kinase (e.g., a Janus kinase (JAK) or a receptor tyrosine kinase).[11][12] We will proceed with the hypothesis that this compound is a candidate for a kinase inhibitor.

5-Fluorouracil (5-FU) (Target: Thymidylate Synthase)
  • Structure: A uracil analog with a fluorine atom at the C-5 position.[21]

  • Mechanism of Action: 5-FU is a prodrug that undergoes intracellular conversion to several active metabolites.[13][21] Its primary cytotoxic effect stems from the metabolite fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase (TS) and a folate cofactor.[13][14][15] This action blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication, leading to "thymineless death" in rapidly dividing cancer cells.[14][15][22]

Imatinib (Target: Bcr-Abl Tyrosine Kinase)
  • Structure: A phenylaminopyrimidine derivative.

  • Mechanism of Action: Imatinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active oncoprotein driving chronic myeloid leukemia (CML).[17][18] It binds to the ATP-binding site of the kinase domain, stabilizing an inactive conformation and preventing the phosphorylation of downstream substrates required for cell proliferation and survival.[17][18][19][23]

The differing mechanisms of these three compounds provide an ideal basis for comparison across distinct bioassays.

Section 2: Comparative Bioassay Analysis

To differentiate these compounds, we must select assays that specifically probe their hypothesized mechanisms. We will compare their performance in three key assays: a general cytotoxicity assay, a target-specific enzyme inhibition assay, and a cellular mechanism-of-action assay.

Assay 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay provides a broad measure of a compound's ability to reduce cell viability, a fundamental characteristic of any anticancer agent, regardless of its specific mechanism.

  • Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[24] The amount of formazan produced is proportional to the number of living, metabolically active cells, which can be quantified by measuring absorbance.[24]

  • Experimental Workflow Diagram:

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed Seed cells in 96-well plate incubate1 Incubate 24h (Cell Adherence) seed->incubate1 treat Add serial dilutions of pyrimidine analogs incubate1->treat Day 1 incubate2 Incubate 72h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt Day 4 incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

  • Detailed Experimental Protocol:

    • Cell Seeding: Seed cancer cells (e.g., K-562 for CML, HT-29 for colorectal cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7]

    • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.[7]

    • Compound Preparation: Prepare 2x concentrated serial dilutions of N-Methyl-5-pyrimidinemethanamine, 5-FU, and Imatinib in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a media-only blank.

    • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Drug Incubation: Incubate the plate for 72 hours under the same conditions.

    • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS, sterile filtered) to each well for a final concentration of 0.5 mg/mL.

    • Formazan Development: Incubate for 4 hours at 37°C. Viable cells will produce purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][25] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[24]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[24]

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Anticipated Comparative Data (Hypothetical):

CompoundTarget Cell LineAnticipated IC₅₀ (µM)Rationale
N-Methyl-5-pyrimidinemethanamine K-562 (Bcr-Abl+)0.5 - 5Assumes potent inhibition of a key survival kinase in this cell line.
HT-29 (Colorectal)5 - 20May have off-target effects but likely less potent than in a specifically sensitive line.
5-Fluorouracil K-562 (Bcr-Abl+)10 - 50Effective, but its mechanism is not targeted to the primary driver of this leukemia.
HT-29 (Colorectal)1 - 10Highly effective as it targets a fundamental DNA synthesis pathway in this rapidly dividing solid tumor line.[13]
Imatinib K-562 (Bcr-Abl+)0.1 - 0.5Extremely potent due to its high specificity for the Bcr-Abl oncoprotein that drives K-562 proliferation.[17]
HT-29 (Colorectal)> 100Ineffective as HT-29 cells do not depend on the Bcr-Abl kinase for survival.
Assay 2: Target-Specific Enzymatic Assays

These in vitro assays isolate the enzyme of interest to confirm direct inhibition, a crucial step to validate the mechanism of action.

  • Principle of the Assay: Luminescence-based kinase assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[26][27] The amount of ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a light signal that is directly proportional to kinase activity.[26] A potent inhibitor will reduce ADP production, resulting in a lower luminescent signal.[27]

  • Experimental Workflow Diagram:

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection reagents Combine Kinase, Substrate, ATP, and Inhibitor incubate1 Incubate at RT (e.g., 60 min) reagents->incubate1 add_reagent1 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate1->add_reagent1 incubate2 Incubate at RT (e.g., 40 min) add_reagent1->incubate2 add_reagent2 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate2->add_reagent2 incubate3 Incubate at RT (e.g., 30 min) add_reagent2->incubate3 readout Read Luminescence incubate3->readout

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

  • Detailed Experimental Protocol (General):

    • Reagent Preparation: Prepare kinase buffer, kinase (e.g., recombinant Abl kinase), substrate peptide, and ATP solution. Prepare serial dilutions of the test inhibitors (N-Methyl-5-pyrimidinemethanamine, Imatinib).

    • Kinase Reaction: In a 384-well plate, add 1 µL of inhibitor, 2 µL of enzyme, and 2 µL of substrate/ATP mix.[26]

    • Incubation: Incubate the reaction for 60 minutes at room temperature.

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[26]

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[26]

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

  • Principle of the Assay: This assay measures the activity of TS by quantifying the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[28][29] A modern approach uses liquid chromatography-mass spectrometry (LC-MS) to directly measure the amount of dTMP product formed.[28][29] An effective inhibitor like the active metabolite of 5-FU will significantly reduce the rate of dTMP production.

  • Detailed Experimental Protocol (LC-MS based):

    • Lysate Preparation: Prepare a cytosolic extract from cancer cells (e.g., HT-29) to serve as the source of the TS enzyme.[22]

    • Prodrug Activation (Optional but recommended): Pre-incubate the cell lysate with 5-FU to allow for its metabolic conversion to the active inhibitor, FdUMP.

    • Reaction Mixture: In a microcentrifuge tube, combine the cell lysate with assay buffer, the cofactor 5,10-methylenetetrahydrofolate (CH₂THF), and the substrate dUMP.[28] For the inhibited sample, include the activated 5-FU.

    • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[28]

    • Reaction Quench: Stop the reaction by adding ice-cold methanol.[28]

    • Sample Preparation: Centrifuge the samples to pellet proteins, collect the supernatant, and dry it under vacuum.[28]

    • LC-MS Analysis: Reconstitute the sample and analyze it using LC-MS to quantify the amount of dTMP produced.

    • Analysis: Compare the amount of dTMP produced in the presence and absence of the inhibitor to calculate the percent inhibition of TS activity.

  • Anticipated Comparative Data (Hypothetical):

CompoundTarget EnzymeAnticipated IC₅₀ (nM)Rationale
N-Methyl-5-pyrimidinemethanamine Abl Kinase10 - 100Assumes selective and potent binding to the kinase ATP pocket.
5-Fluorouracil (as FdUMP) Thymidylate Synthase5 - 50The active metabolite is a known potent covalent inhibitor of TS.[13]
Imatinib Abl Kinase25 - 50Gold-standard inhibitor for this enzyme, demonstrating high potency.[23]
Cross-Target Controls
N-Methyl-5-pyrimidinemethanamineThymidylate Synthase> 10,000No expected activity; its structure is not suited for inhibiting TS.
ImatinibThymidylate Synthase> 10,000No expected activity; its mechanism is highly specific to kinases.
5-Fluorouracil (as FdUMP)Abl Kinase> 10,000No expected activity; its mechanism is specific to TS.

Section 3: Discussion and Strategic Application

This comparative guide demonstrates a logical, multi-assay approach to characterizing pyrimidine analogs.

  • Initial Screening with Cell Viability: The MTT assay serves as a robust primary screen. The hypothetical results clearly differentiate the targeted potency of Imatinib in Bcr-Abl positive cells from the broad-spectrum cytotoxicity of 5-FU and the potential targeted effect of N-Methyl-5-pyrimidinemethanamine. A compound with high potency in a specific cell line (like Imatinib in K-562) immediately suggests a targeted mechanism of action, whereas a compound with broad activity (like 5-FU) points towards interference with a fundamental process like DNA synthesis.

  • Mechanism Validation with Enzymatic Assays: The target-specific enzymatic assays are the cornerstone of mechanistic validation. They provide direct evidence that a compound engages its intended molecular target. Our hypothetical results would confirm that N-Methyl-5-pyrimidinemethanamine and Imatinib are indeed kinase inhibitors and that 5-FU's activity is mediated through TS inhibition. The lack of cross-reactivity in these assays is critical for establishing selectivity.

  • Causality and Experimental Design: The choice to pair a general cytotoxicity assay with target-specific enzymatic assays is deliberate. A compound might be cytotoxic for reasons other than its intended target (e.g., off-target toxicity, poor membrane permeability). By demonstrating both cellular effect (MTT) and direct target engagement (enzymatic assay), we build a strong, self-validating case for the compound's mechanism of action. Including positive and negative controls (e.g., testing Imatinib against TS) is essential for the trustworthiness of the results.

For a novel compound like N-Methyl-5-pyrimidinemethanamine , the next logical steps would involve a broad kinase panel screening to identify its primary target(s) and determine its selectivity profile.[30] This would be followed by cellular assays to confirm that inhibition of the identified target kinase leads to the observed cytotoxic effect (e.g., by measuring the phosphorylation of a downstream substrate).

This guide provides the foundational framework and experimental logic necessary for the rigorous evaluation of novel pyrimidine analogs, enabling researchers to efficiently characterize their mechanisms of action and identify promising candidates for further drug development.

References

  • Imatinib - Wikipedia . Wikipedia. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES . Nature Reviews Cancer. [Link]

  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies . Molecules. [Link]

  • Fluorouracil - Wikipedia . Wikipedia. [Link]

  • Fava, C., & Kantarjian, H. (2013). Imatinib in Chronic Myeloid Leukemia: an Overview . Expert Review of Anticancer Therapy. [Link]

  • What is the mechanism of action of Imatinib (Gleevec)? . Dr.Oracle. [Link]

  • Imatinib: MedlinePlus Drug Information . MedlinePlus. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: Mechanisms of action and clinical strategies . ResearchGate. [Link]

  • imatinib | Ligand page . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Peters, G. J., et al. (2020). Novel mass spectrometry-based assay for thymidylate synthase activity . Analytical Biochemistry. [Link]

  • Sethy, C., & Kundu, C. N. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent . Frontiers in Oncology. [Link]

  • Kumar, A., et al. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives . European Journal of Medicinal Chemistry. [Link]

  • El-Sayed, W. A., et al. (2025). Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives . Chemistry & Biodiversity. [Link]

  • Peters, G. J., et al. (2020). Novel mass spectrometry-based assay for thymidylate synthase activity . PubMed. [Link]

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives . Journal of Drug Delivery and Therapeutics. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review . JACS Directory. [Link]

  • Cell Viability Assays . NCBI Bookshelf. [Link]

  • Paradiso, A., et al. (2000). Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines . Journal of Clinical Pathology. [Link]

  • Abdullah, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact . GSC Advanced Research and Reviews. [Link]

  • Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1 . ResearchGate. [Link]

  • Washtien, W. L. (1982). Determination of thymidylate synthase activity in colon tumor tissues after treatment with 5-fluorouracil . Cancer Research. [Link]

  • MTT Cell Assay Protocol . Checkpoint Lab. [Link]

  • Fenger, M., et al. (2001). A new quantitative RT-PCR assay for thymidylate synthase mRNA in blood leukocytes applied to cancer patients and healthy controls . Clinical Chemistry and Laboratory Medicine. [Link]

  • Yang, T., et al. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors . ACS Medicinal Chemistry Letters. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. [Link]

  • Kinase assays . BMG LABTECH. [Link]

  • How Does a Biochemical Kinase Assay Work? . BellBrook Labs. [Link]

  • Pyrimidine and Purine Antimetabolites . NCBI Bookshelf. [Link]

  • Pyrimidine Analogues . NCBI Bookshelf. [Link]

  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives . Bulgarian Chemical Communications. [Link]

  • de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action . Clinical Pharmacokinetics. [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer . Chemical Reviews. [Link]

  • 5-(aminomethyl)-N-methylpyrimidin-2-amine . PubChem. [Link]

  • PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW . PharmaTutor. [Link]

  • Yang, T., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors . ACS Medicinal Chemistry Letters. [Link]

  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives . ResearchGate. [Link]

  • G. de la Mata, I., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural . Green Chemistry. [Link]

  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N--pyrimidinamine derivatives . ResearchGate. [Link]

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Structure-activity relationship (SAR) studies of N-Methyl-5-pyrimidinemethanamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of N-Methyl-5-pyrimidinemethanamine analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often necessitates "scaffold hopping" to address liabilities in solubility, metabolic stability, or off-target toxicity (e.g., hERG inhibition). The N-Methyl-5-pyrimidinemethanamine scaffold represents a critical "sweet spot" in this optimization landscape.

This guide provides a technical comparison of this pyrimidine core against its phenyl and pyridine bioisosteres. It details the Structure-Activity Relationship (SAR) driving its selection in kinase inhibitor and GPCR ligand design, supported by experimental protocols for synthesis and physicochemical profiling.

Part 1: Comparative Analysis – The "Goldilocks" Scaffold

When designing CNS-active agents or kinase inhibitors, the choice of the aromatic core bearing the amine tail is pivotal. Below is an objective comparison of the N-Methyl-5-pyrimidinemethanamine scaffold against standard alternatives.

Table 1: Physicochemical & ADME Comparison
FeatureBenzylamine Analog (Standard)3-Pyridylmethanamine (Alternative A)5-Pyrimidinemethanamine (The Solution)
Electronic Character Electron-Neutral

-Deficient (Weak)

-Deficient (Strong)
Ring Nitrogen pKa N/A~5.2 (Moderately Basic)~1.3 (Very Weakly Basic)
Exocyclic Amine pKa ~9.5 (Highly Ionized)~8.8 - 9.0~8.0 - 8.5 (Balanced)
LogD (pH 7.4) High (Lipophilic)ModerateLow (Improved Solubility)
Metabolic Liability High (Ring oxidation/Epoxidation)Moderate (N-Oxide formation)Low (Resistant to CYP oxidation)
hERG Risk High (due to lipophilicity + basicity)ModerateReduced (Lower LogD + pKa)
Analysis of Performance
  • Solubility & Permeability: The pyrimidine ring contains two nitrogen atoms, significantly lowering the LogP compared to the benzyl analog. Unlike the pyridine ring, which is basic enough to be protonated at acidic pH (stomach), the pyrimidine ring nitrogens are essentially neutral at physiological pH. However, the electron-withdrawing nature of the pyrimidine ring lowers the pKa of the exocyclic amine (the N-methyl group), increasing the fraction of uncharged molecules at pH 7.4. This unique balance enhances passive membrane permeability while maintaining aqueous solubility.

  • Metabolic Stability: Benzylamines are prone to CYP450-mediated aromatic hydroxylation. Pyridines can suffer from N-oxidation.[1][2] The 5-pyrimidinyl core is highly electron-deficient, making it resistant to oxidative metabolism, thereby extending the half-life (

    
    ) of the lead compound.
    
Part 2: Detailed SAR & Mechanistic Insights

The biological activity of N-Methyl-5-pyrimidinemethanamine analogs is governed by three vectors: the Core (Pyrimidine) , the Linker (Methanamine) , and the Tail (N-Substituent) .

1. The Core: 5-Position Vector

In kinase inhibitors (e.g., CDK2 or EGFR targets), the pyrimidine ring often serves as the hinge-binding motif.

  • Mechanism: The N1 and N3 atoms act as hydrogen bond acceptors.

  • Vector Geometry: The 5-position directs the substituent (the methanamine tail) into the solvent-exposed region or the ribose binding pocket, depending on binding mode. This vector is distinct from the 4- or 6-positions, which often face the hydrophobic back pocket.

2. The Tail: N-Methylation vs. N-H
  • Conformational Constraint: The N-methyl group introduces a steric bulk that restricts rotation around the C-N bond compared to a primary amine. This can reduce the entropic penalty upon binding to a rigid active site.

  • Basicity Modulation: Alkylation generally increases basicity slightly (+I effect), but in this scaffold, it prevents the formation of glucuronide conjugates on the nitrogen, a common Phase II metabolic clearance pathway for primary amines.

3. Analogs & Substitutions
  • 2-Substituted Analogs: Introducing an amino (-NH2) or alkoxy group at the 2-position of the pyrimidine ring creates a "push-pull" electronic system. This increases the electron density on the ring nitrogens, potentially strengthening H-bonds with the kinase hinge region but raising metabolic susceptibility.

Part 3: Visualization of SAR Logic

The following diagram illustrates the "Scaffold Hopping" logic and the specific SAR interactions of the molecule.

SAR_Logic cluster_features Structural Optimization Benzene Benzene Scaffold (High LogP, Metab. Labile) Pyridine Pyridine Scaffold (Lower LogP, N-Oxide Risk) Benzene->Pyridine Insert N reduce LogP Pyrimidine N-Methyl-5-pyrimidine (Optimal LogD, Metab. Stable) Pyridine->Pyrimidine Insert 2nd N lower pKa, block oxid. Target Target Binding (Kinase Hinge / GPCR) Pyrimidine->Target N1/N3 H-Bond Acceptor N_Methyl N-Methyl Group (Conformational Bias) N_Methyl->Pyrimidine C5_Vector C5-Methylene Bridge (Solvent Channel Vector) C5_Vector->Pyrimidine

Figure 1: Scaffold hopping trajectory from Benzene to Pyrimidine, highlighting the optimization of physicochemical properties and binding vectors.

Part 4: Experimental Protocols

To validate the utility of this scaffold in your specific program, the following self-validating protocols are recommended.

Protocol A: Synthesis of N-Methyl-5-pyrimidinemethanamine

Rationale: Direct alkylation of 5-aminomethylpyrimidine often leads to over-alkylation. A reductive amination approach is more controlled.

Reagents:

  • Pyrimidine-5-carbaldehyde (CAS: 10070-92-5)

  • Methylamine (2M in THF)

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Imine Formation: Dissolve Pyrimidine-5-carbaldehyde (1.0 eq) in anhydrous DCM under

    
     atmosphere. Add Methylamine (1.2 eq) and stir at room temperature for 2 hours. Checkpoint: Monitor by TLC (disappearance of aldehyde spot).
    
  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes. Allow to warm to RT and stir for 12 hours.

  • Quench & Workup: Quench with saturated

    
    . Extract with DCM (3x). The pyrimidine ring is water-soluble; ensure the aqueous phase is basic (pH > 10) to keep the amine unprotonated during extraction.
    
  • Purification: Since the product is polar, purification via amine-functionalized silica gel or reverse-phase flash chromatography (C18, Water/MeOH gradient) is preferred over standard silica.

Protocol B: Lipophilicity (LogD) Assessment

Rationale: Validating the solubility advantage over benzyl analogs.

  • Preparation: Prepare a 10 mM stock solution of the analog in DMSO.

  • Partitioning: Add 50 µL of stock to a biphasic system of Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4).

  • Equilibration: Shake for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Success Criteria: Target LogD < 2.5 for optimal oral bioavailability.

Part 5: Synthesis Pathway Visualization

Synthesis_Path Start Pyrimidine-5-carbaldehyde Intermediate Imine Intermediate (Unstable) Start->Intermediate Imine Formation Reagent1 + Methylamine (THF) Reagent1->Intermediate Product N-Methyl-5-pyrimidinemethanamine Intermediate->Product Reduction Reagent2 + NaBH(OAc)3 (Reductive Amination) Reagent2->Product

Figure 2: Controlled synthesis via reductive amination to prevent over-alkylation.

References
  • Sroor, F. M., et al. (2025).[3] Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents. Drug Development Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18953632, Pyrimidin-5-ylmethanamine. Retrieved from [Link]

  • Yeung, K. S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals.[1][4][5][6][7][8] Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of N-Methyl-5-pyrimidinemethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive overview of the proper disposal procedures for N-Methyl-5-pyrimidinemethanamine (CAS No. 114940-79-5), a substituted pyrimidine derivative.

This guide synthesizes the best practices for the disposal of N-Methyl-5-pyrimidinemethanamine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Characterization

Due to the lack of a specific SDS, the first step is to infer the potential hazards of N-Methyl-5-pyrimidinemethanamine based on related pyrimidine compounds. Pyrimidine derivatives can exhibit a range of hazardous characteristics.

Inferred Hazards: Based on data from similar compounds, N-Methyl-5-pyrimidinemethanamine should be handled as a substance that is potentially:

  • Harmful if swallowed or in contact with skin [2][3].

  • A cause of skin and serious eye irritation [4][5].

  • A cause of respiratory irritation [5].

  • Combustible , although it may not have a defined flash point[1].

  • Potentially toxic to aquatic life with long-lasting effects .

  • Suspected of damaging fertility or the unborn child , a characteristic seen in some related compounds[2][3][6][7].

Given these potential hazards, all waste containing N-Methyl-5-pyrimidinemethanamine must be treated as hazardous waste .

Personal Protective Equipment (PPE)

When handling N-Methyl-5-pyrimidinemethanamine for disposal, the following PPE is mandatory to minimize exposure:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities, a chemical-resistant apron is advised.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.

Spill Management and Cleanup

Accidental spills must be managed promptly and safely to prevent personnel exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Don Appropriate PPE: Before addressing the spill, put on the full PPE detailed in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, chemically compatible waste container[8]. Use non-sparking tools if the substance is considered flammable.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label the Waste Container: Clearly label the container with "Hazardous Waste" and the full chemical name: "N-Methyl-5-pyrimidinemethanamine, spill debris."

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Procedures for N-Methyl-5-pyrimidinemethanamine Waste

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is illegal and unsafe to dispose of this chemical down the drain or in regular trash[1].

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Dedicated Waste Container: Collect all waste containing N-Methyl-5-pyrimidinemethanamine in a dedicated, clearly labeled, and chemically compatible container. High-density polyethylene (HDPE) containers are generally a good choice.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals should be stored separately to prevent reactions[4].

Container Management

Proper management of waste containers is a key aspect of laboratory safety.

  • Labeling: The waste container must be labeled with a hazardous waste tag that includes:

    • The words "Hazardous Waste."

    • The full chemical name: "N-Methyl-5-pyrimidinemethanamine."

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

  • Closure: Keep the container securely closed at all times, except when adding waste.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a well-ventilated area and have secondary containment to capture any potential leaks.

Arranging for Disposal

Once the waste container is full or has been in storage for the maximum allowed time (typically 90 days for Small Quantity Generators), you must arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company.

Disposal Workflow:

cluster_0 Waste Generation & Collection cluster_1 On-site Management cluster_2 Final Disposal A Generate N-Methyl-5- pyrimidinemethanamine Waste B Select Chemically Compatible Container A->B C Affix Hazardous Waste Label B->C D Collect Waste in Closed Container C->D E Store in Designated Satellite Accumulation Area D->E F Ensure Secondary Containment E->F G Monitor Accumulation Time & Volume Limits F->G H Contact Environmental Health & Safety (EHS) G->H I Schedule Pickup by Licensed Waste Hauler H->I J Transport to a Permitted TSDF* I->J K *Treatment, Storage, and Disposal Facility

Sources

A Comprehensive Guide to the Safe Handling of N-Methyl-5-pyrimidinemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Methyl-5-pyrimidinemethanamine (CAS No. 497818-07-2). Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes established best practices for handling analogous chemical structures, namely aromatic amines and pyrimidine derivatives, to ensure the highest level of laboratory safety. A conservative approach to handling is strongly advised.

Understanding the Hazard Landscape

N-Methyl-5-pyrimidinemethanamine is a heterocyclic amine. While specific toxicological data for this compound is not extensively documented, hazard information for structurally similar compounds and general knowledge of amines indicate potential risks. One supplier indicates that the compound is a combustible liquid that causes skin irritation, serious eye damage, and may cause respiratory irritation. Aliphatic and cycloaliphatic amines are known to be strong bases and can be severe eye and skin irritants.[1] Inhalation may lead to irritation of the nose, throat, and lungs.[1] Therefore, all handling procedures must be designed to minimize exposure.

Known and Inferred Hazards:

Hazard ClassDescriptionPrimary Precaution
Skin Irritation Expected to cause skin irritation upon contact.Avoid all skin contact by using appropriate gloves and a lab coat.
Serious Eye Damage Poses a significant risk of serious eye damage.Wear chemical splash goggles and, when necessary, a face shield.
Respiratory Irritation May cause irritation to the respiratory tract if inhaled.Handle only in a well-ventilated area, preferably a certified chemical fume hood.
Combustible Liquid The liquid can ignite, though not as readily as flammable liquids.Store away from heat, sparks, and open flames.
Acute Oral Toxicity Harmful if swallowed.[2]Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling N-Methyl-5-pyrimidinemethanamine. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Best Practices
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended).Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[3] Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical is suspected.
Eyes/Face Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[3]Protects against splashes that could cause serious eye damage.
Body A flame-resistant lab coat, fully buttoned.Provides a barrier against skin contact and protects underlying clothing.
Respiratory A NIOSH-approved respirator may be necessary if not handled in a fume hood or if aerosolization is possible.Engineering controls like fume hoods are the primary method of protection. If not feasible, a risk assessment should determine the appropriate level of respiratory protection.[3]

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation cluster_use Usage cluster_disposal Disposal assess_risk Assess Risk of Exposure (Splash, Aerosol, etc.) select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) assess_risk->select_ppe Based on Task inspect_ppe Inspect PPE for Damage select_ppe->inspect_ppe Proceed to Use don_ppe Don PPE Correctly inspect_ppe->don_ppe handle_chemical Handle Chemical in Designated Area don_ppe->handle_chemical doff_ppe Doff PPE Carefully handle_chemical->doff_ppe dispose_gloves Dispose of Contaminated Gloves as Hazardous Waste doff_ppe->dispose_gloves clean_reusable Clean and Store Reusable PPE doff_ppe->clean_reusable

Caption: Workflow for selecting, using, and disposing of PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize the risk of exposure and ensure the integrity of your research.

Preparation:

  • Designated Area: All handling of N-Methyl-5-pyrimidinemethanamine must occur in a designated area, such as a certified chemical fume hood, to control vapor inhalation.[4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have an appropriate spill kit on hand.

  • Review Safety Information: Before beginning work, review this guide and any available safety information. Ensure all personnel are trained on the potential hazards and emergency procedures.[5]

Handling:

  • Container Inspection: Before use, inspect the container for any signs of damage or leaks.

  • Dispensing: When transferring or dispensing the chemical, use caution to avoid splashing and the generation of aerosols. Use non-sparking tools if there is a risk of static discharge.[6]

  • Keep Containers Closed: Keep the container tightly sealed when not in use to prevent the release of vapors.[4]

  • Avoid Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides.[2]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department. For small spills, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite), and collect it into a labeled hazardous waste container.[8]

Emergency Response Flowchart

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response start Incident Occurs (Spill or Exposure) assess_spill Assess Spill Size start->assess_spill If Spill remove_source Remove from Source of Exposure start->remove_source If Exposure evacuate Evacuate Immediate Area small_spill Small Spill: Contain with Absorbent assess_spill->small_spill Small large_spill Large Spill: Contact EHS assess_spill->large_spill Large collect_waste Collect Waste into Sealed Container small_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate skin_contact Skin Contact: Flush with Water for 15 min remove_source->skin_contact Skin eye_contact Eye Contact: Flush with Water for 15 min remove_source->eye_contact Eye inhalation Inhalation: Move to Fresh Air remove_source->inhalation Inhalation seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical

Caption: Flowchart for responding to spills and exposures.

Disposal Plan: Responsible Waste Management

Chemical waste must be managed in a way that is safe and compliant with all local, state, and federal regulations.[9]

Waste Collection:

  • Designated Container: All waste containing N-Methyl-5-pyrimidinemethanamine, including contaminated PPE and absorbent materials, must be collected in a designated, properly labeled hazardous waste container.[6]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "N-Methyl-5-pyrimidinemethanamine".[9]

  • Segregation: Do not mix this waste with other incompatible waste streams.

Storage and Disposal:

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[6][10]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] Do not dispose of this chemical down the drain or in regular trash.[11][12]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Sigma-Aldrich. N-Methyl(5-pyrimidinyl)methanamine.
  • BLDpharm. N-Methyl-1-(pyrimidin-5-yl)methanamine.
  • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Chemical Safety. Personal Protective Equipment.
  • Occupational Safety and Health Administration. Worker Exposures to Volatile Amines.
  • Fisher Scientific.
  • ABX advanced biochemical compounds. (2012, August 9).
  • PubChem. Pyrimidin-5-ylmethanamine.
  • Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, February 5). 5-Pyrimidinamine, 1,3-bis(2-ethylhexyl)hexahydro-5-methyl-: Human health tier II assessment.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Thermo Fisher Scientific.
  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview.
  • Benchchem. Proper Disposal of N-Methyl-1-(piperidin-4-YL)
  • PubChem. Pyrimidin-5-ylmethanamine.
  • ResearchGate. (2025, August 9). Nitrogen Containing Heterocycles in Agrochemicals.
  • Der Pharma Chemica. (2025, October 28).
  • ECHEMI. N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)

Sources

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